Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Description
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, a phenyl group at position 2, and a methyl ester moiety at position 6. Quinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring system, widely studied for their pharmacological and material science applications. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in Suzuki coupling and other cross-coupling reactions for synthesizing complex organic molecules . The phenyl group at position 2 contributes to steric bulk and π-π stacking interactions, while the methyl ester at position 8 provides a handle for further functionalization.
Structure
3D Structure
Properties
CAS No. |
651311-52-3 |
|---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline nucleus is typically constructed via the Pfitzinger reaction, which involves the condensation of isatin derivatives with acetophenone analogues under basic or acidic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This method provides a robust route to the quinoline scaffold with substitution at the 2-position by the phenyl group.
Bromination at the 4-Position
Selective bromination at the 4-position of the quinoline ring is a critical step. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination or formation of dibromo by-products. For example, a preparation method for 4-bromomethylquinoline derivatives involves bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid, yielding high purity products with yields exceeding 90%.
Esterification of the Carboxylate Group
The carboxylic acid group at the 8-position is converted to the methyl ester via esterification, typically by refluxing the acid derivative in absolute ethanol with catalytic amounts of concentrated sulfuric acid. This step is crucial for obtaining the methyl 4-bromo-2-phenylquinoline-8-carboxylate in its ester form, which is often more stable and suitable for further biological evaluation.
A representative preparation method adapted from the literature is summarized below:
| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1. Formation of quinoline acid | Isatin + 4-bromoacetophenone, reflux in ethanol, basic conditions | Pfitzinger reaction to form 2-(4-bromophenyl)quinoline-8-carboxylic acid | ~75 | Not specified |
| 2. Esterification | Absolute ethanol, catalytic H2SO4, reflux | Conversion of acid to methyl ester | High (typically >80) | High |
| 3. Bromination (if not introduced earlier) | Bromine or NBS, controlled temperature | Selective bromination at 4-position | >90 | >99 (HPLC) |
| 4. Purification | Recrystallization or chromatography | Isolation of pure this compound | - | >99 |
This method ensures high yield and purity suitable for medicinal chemistry applications.
- The use of acetoacetanilide bromide intermediates and controlled addition to sulfuric acid improves bromination selectivity and reduces dibromo by-products.
- Suzuki coupling strategies enable late-stage diversification of the phenyl substituent, enhancing synthetic flexibility.
- Reaction temperature control (typically 0–20 °C during bromination) is critical to avoid side reactions and maintain product integrity.
- Purification by alcohol pulping and vacuum drying yields high-purity white solid products with purity >99% as confirmed by HPLC and NMR analyses.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent for quinoline formation | Ethanol (reflux) | Basic or acidic catalysis |
| Bromination agent | Bromine or NBS | Controlled addition, 0–20 °C |
| Esterification | Absolute ethanol, H2SO4 catalyst | Reflux conditions |
| Purification | Alcohol washing, vacuum drying | Ensures >99% purity |
| Yield range | 74–92% overall | Depends on step optimization |
The preparation of this compound is well-established through multi-step synthetic routes involving quinoline core formation via the Pfitzinger reaction, selective bromination, phenyl substitution, and esterification. Advances in reaction control, such as temperature regulation and use of intermediates like acetoacetanilide bromide, have improved yields and purity, enabling scalable synthesis for research and pharmaceutical applications. Suzuki coupling further enhances structural diversity, making this compound accessible for medicinal chemistry exploration.
This comprehensive synthesis approach is supported by diverse research findings and provides a reliable framework for producing this compound with high quality and efficiency.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-2-phenylquinoline-8-carboxylate has been investigated for its potential as an anticancer agent . Studies have indicated that quinoline derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells by altering histone acetylation patterns .
Case Study: HDAC Inhibition
A study demonstrated that derivatives of quinoline, including this compound, exhibited significant HDAC inhibition, leading to reduced cell viability in various cancer cell lines. The mechanism involved the disruption of the cell cycle and induction of apoptosis, making it a candidate for further development as an anticancer therapeutic .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties . Quinoline derivatives are known to possess activity against various bacterial strains and fungi. Research indicates that modifications to the quinoline structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
Data Table: Minimum Inhibitory Concentration (MIC) Values
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 5 | Staphylococcus aureus | 49.04 |
| 6b | Staphylococcus aureus | 38.64 |
| 6a | Candida albicans | Not reported |
| B2 | Mycobacterium tuberculosis | Active at 1 µM |
This table summarizes the MIC values for selected quinoline derivatives, showcasing the potential of this compound as an antimicrobial agent .
Material Science
In addition to biological applications, this compound serves as a building block for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and dyes. The compound's ability to undergo various chemical transformations makes it suitable for creating complex molecular architectures that are essential in material science.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Friedländer Synthesis: Involves the condensation of aniline derivatives with β-ketoesters under acidic conditions.
- Pfitzinger Reaction: Utilizes isatin and ketones to produce quinoline derivatives.
These methods highlight the versatility of the compound in synthetic chemistry .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 4-bromo-2-phenylquinoline-8-carboxylate and related quinoline derivatives:
Crystallographic and Physicochemical Properties
- Coplanarity: this compound’s non-hydrogen atoms exhibit near-coplanarity (r.m.s. deviation ~0.0242 Å), comparable to 4-Bromo-8-methoxyquinoline . This planar structure enhances π-π stacking in crystal lattices.
- Intermolecular Interactions: Unlike 4-Bromo-8-chloro-2-methylquinoline, which lacks hydrogen-bonding motifs, this compound forms weak C–H⋯π(arene) interactions, stabilizing its crystalline phase .
Market and Industrial Relevance
- Pharmaceutical Use: this compound is less commercially prevalent than Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which has established markets in agrochemicals and chelators .
- Synthetic Niches: Multi-halogenated derivatives like Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate are prioritized in high-throughput drug discovery pipelines due to their versatility .
Biological Activity
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the bromine atom and carboxylate group enhances its reactivity and biological potential. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Histone Deacetylase Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. By inhibiting HDACs, it can alter histone acetylation levels, leading to changes in gene transcription associated with cancer cell proliferation and survival .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .
- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells and can halt the cell cycle at specific checkpoints, making it a candidate for further development in cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Results (IC50/μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | Enzymatic Assay | 2.0 | |
| Antibacterial | MIC Assay | 4.69 (B. subtilis) | |
| Antifungal | MIC Assay | 16.69 (C. albicans) | |
| Cytotoxicity | CCK-8 Assay | 0.138 |
Case Studies
- Anticancer Activity : A study focused on various derivatives of quinoline compounds, including this compound, reported significant antiproliferative effects against several cancer cell lines, including K562 and HeLa cells. The compound demonstrated an IC50 value as low as 0.138 μg/mL, indicating potent cytotoxicity .
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 4.69 to 22.9 μM against various bacterial strains, showcasing its broad-spectrum antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Bromine Substitution : The presence of the bromine atom enhances the compound's ability to inhibit HDACs and contributes to its antimicrobial properties.
- Carboxylic Acid Group : This functional group is essential for the interaction with biological targets, particularly in enhancing solubility and bioavailability.
- Phenyl Ring Modifications : Alterations on the phenyl ring can significantly impact the compound's activity; electron-withdrawing groups tend to improve anticancer efficacy while maintaining low toxicity levels .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 4 undergoes substitution reactions with nucleophiles under catalytic conditions.
Mechanistic Insight : Bromine substitution is facilitated by electron-withdrawing ester and quinoline groups, which activate the aryl ring toward NAS. Copper or palladium catalysts stabilize transition states .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl systems.
Key Observation : Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to favorable oxidative addition .
Ester Functionalization
The methyl ester undergoes hydrolysis, reduction, and condensation.
Application : The carboxylic acid derivative (from hydrolysis) is a precursor for amides and metal-chelating agents .
Ring Functionalization
The quinoline core undergoes electrophilic and cyclization reactions.
Mechanistic Note : Electrophilic substitution favors position 3 due to electron-deficient quinoline ring .
Decarboxylation and Rearrangement
Thermal and catalytic decarboxylation pathways have been explored.
Significance : Decarboxylation eliminates the ester group, enabling access to minimally substituted quinolines .
Photocatalytic Reactions
Emerging methods leverage light-mediated transformations.
| Reaction | Conditions | Product | Yield | Advantages | Sources |
|---|---|---|---|---|---|
| C–H Arylation | TiO₂, UV light, CH₃CN, 24 h | Methyl 4-bromo-2,8-diphenylquinoline-8-carboxylate | 52% | Metal-free, mild conditions |
Q & A
Q. Critical Conditions :
- Maintain anhydrous conditions during esterification to avoid hydrolysis.
- Monitor bromination temperature to prevent over-bromination or ring degradation .
Advanced: How can regioselective bromination be achieved at the 4-position of the quinoline ring?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : The 8-carboxylate group acts as a meta-director, favoring bromination at the 4-position. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution .
- Competitive Pathways : If competing bromination occurs (e.g., at the 2-phenyl group), employ protective strategies. For example, temporarily protect the phenyl ring with a trimethylsilyl group before bromination .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (as in ) .
Basic: What spectroscopic methods reliably confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.9–4.1 ppm). Coupling patterns distinguish substituents (e.g., para vs. meta substitution on the phenyl group).
- ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and brominated carbon (δ ~110–120 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M+H]⁺) and bromine isotope pattern .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C-Br bond ~1.9 Å) .
Advanced: What strategies resolve discrepancies in HPLC purity analysis for derivatives?
Methodological Answer:
- Column Optimization : Use orthogonal columns (C18 vs. phenyl-hexyl) to separate co-eluting impurities. Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to improve resolution .
- Cross-Validation : Combine HPLC with LC-MS to correlate retention times with molecular weights. For ambiguous peaks, isolate fractions and analyze via 2D NMR (e.g., HSQC, HMBC) .
- Calibration Standards : Use certified reference materials (e.g., from ) to validate analytical methods .
Advanced: How can computational chemistry predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the electronic environment of the bromine atom to predict activation barriers for Suzuki-Miyaura couplings. Focus on the LUMO energy of the C-Br bond to assess nucleophilic attack feasibility .
- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand selection and solvent systems (e.g., toluene/water mixtures) .
- Validation : Compare predicted outcomes with experimental yields (e.g., reports coupling reactions with arylboronic acids) .
Basic: What are key considerations for optimizing the esterification step?
Methodological Answer:
- Catalyst Selection : Use H₂SO₄ for acid-catalyzed esterification or DCC/DMAP for milder, room-temperature conditions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to prevent hydrolysis.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and quench with aqueous NaHCO₃ to neutralize excess acid .
Advanced: How to analyze and mitigate side reactions during quinoline ring functionalization?
Methodological Answer:
- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in kinetic studies to identify proton-transfer steps. For example, bromination side products (e.g., dibrominated species) can be detected via GC-MS .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., the 8-carboxylate) during halogenation .
- In Situ Monitoring : Employ FTIR to detect intermediates (e.g., carbonyl stretching changes during esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
